ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound is characterized by the presence of a chromen-4-yl moiety, which is a key structural feature contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate typically involves a multi-step process. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone. This reaction yields ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate . The next step involves the acylation of this intermediate with 4-aminobenzoic acid under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The chromen-4-yl moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced amides.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex coumarin derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
Mechanism of Action
The biological activity of ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate is primarily attributed to its ability to interact with various molecular targets. The chromen-4-yl moiety can intercalate with DNA, inhibiting the activity of topoisomerases and other enzymes involved in DNA replication and repair . Additionally, the compound can modulate the activity of enzymes like cyclooxygenase, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate can be compared with other coumarin derivatives such as:
Warfarin: A well-known anticoagulant with a similar chromen-4-yl structure.
Dicoumarol: Another anticoagulant with a dimeric coumarin structure.
7-Hydroxycoumarin: A simpler coumarin derivative with notable biological activity.
Biological Activity
Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate is a synthetic organic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N1O5, with a molecular weight of approximately 341.35 g/mol. The compound features a coumarin core, which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as carbonic anhydrase and monoamine oxidase, which are involved in numerous physiological processes including pH regulation and neurotransmitter metabolism.
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems.
- Anticancer Properties : Research indicates that this compound can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential use in cancer therapy.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of potassium carbonate.
- Reaction Conditions : The reaction is carried out in dry acetone at room temperature, followed by purification steps such as recrystallization to obtain the final product.
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound from various studies:
Activity | Effect Observed | Reference |
---|---|---|
Enzyme Inhibition | Inhibition of carbonic anhydrase | |
Antioxidant Activity | Scavenging free radicals | |
Anticancer Activity | Induction of apoptosis in cancer cells |
Case Study 1: Anticancer Efficacy
A study investigated the anticancer potential of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutics. The study concluded that the compound's ability to induce apoptosis through microtubule disruption presents a promising avenue for further development as an anticancer agent.
Case Study 2: Antioxidant Properties
Another research focused on evaluating the antioxidant capacity of this compound using DPPH radical scavenging assays. This compound exhibited potent scavenging activity comparable to well-known antioxidants like ascorbic acid. This suggests its potential application in preventing oxidative stress-related diseases.
Properties
IUPAC Name |
ethyl 4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-3-27-21(25)13-4-6-15(7-5-13)22-19(23)10-14-11-20(24)28-18-12-16(26-2)8-9-17(14)18/h4-9,11-12H,3,10H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNYQUMPFPFGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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